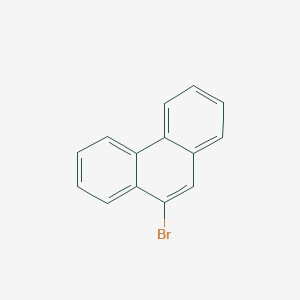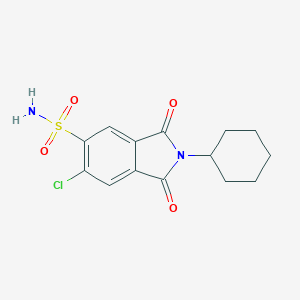
3,5-双(苄氧基)苯甲酸
描述
Synthesis Analysis
The synthesis of 3,5-bis(benzyloxy)benzoic acid involves replacing the hydroxyl hydrogens of 3,5-dihydroxy benzoic acid with benzyl and pyridyl moieties. This modification leads to the formation of aromatic carboxylic acids, which are then utilized as building blocks for the assembly of lanthanide coordination compounds. These compounds are characterized using spectroscopic techniques, highlighting their potential in photophysical applications due to the efficient light-harvesting properties of the coordinated benzoate ligands (Sivakumar et al., 2011).
Molecular Structure Analysis
The molecular structure of 3,5-bis(benzyloxy)benzoic acid-based complexes is often determined through single-crystal X-ray diffraction. This analysis reveals the existence of one-dimensional (1-D) coordination polymers, which form interesting two-dimensional molecular arrays through intermolecular hydrogen-bonding interactions. The structural integrity and photophysical properties of these complexes underscore the utility of 3,5-bis(benzyloxy)benzoic acid in constructing materials with desirable optical characteristics (Sivakumar et al., 2011).
Chemical Reactions and Properties
The chemical reactivity of 3,5-bis(benzyloxy)benzoic acid allows for the formation of coordination polymers with lanthanides, resulting in compounds that exhibit bright luminescence efficiencies. These properties are particularly notable in terbium (Tb^3+) complexes, which show high green luminescence efficiencies in the solid state, highlighting the potential of these compounds in luminescent applications (Sivakumar et al., 2011).
Physical Properties Analysis
The physical properties of 3,5-bis(benzyloxy)benzoic acid derivatives, including their luminescence characteristics, are largely determined by their molecular and crystal structures. The arrangement of the benzoate ligands and the resultant coordination polymers influence the photophysical properties, with specific structural motifs enabling efficient light absorption and emission. The study of these properties is essential for the development of materials with potential applications in optical and electronic devices.
Chemical Properties Analysis
3,5-Bis(benzyloxy)benzoic acid and its derivatives exhibit a range of chemical properties based on their structural configurations and the nature of their coordination with metal ions. These properties include the ability to form stable complexes with lanthanides, leading to materials that can serve as efficient light-harvesting chromophores. The chemical versatility of 3,5-bis(benzyloxy)benzoic acid makes it a valuable component in the synthesis of materials with tailored optical and structural characteristics.
科学研究应用
Coordination Polymers
- Field : Inorganic Chemistry .
- Application : “3,5-Bis((4′-carboxylbenzyl)oxy)benzoilate-based coordination polymers” are synthesized through hydrothermal reactions of transition-metal salts with a kind of tripodal tricarboxylic acid .
- Method : The synthesis involves the assistance of various organic bases, and the reactions are carried out at different pH values . The resulting products are new 3-D coordination polymers .
- Results : The photoluminescence analysis reveals that these coordination polymers can serve as chemosensors to detect nitrobenzene at ppm-grade (250 ppm for one type, 150 ppm for another) .
Photocatalysts
- Field : Environmental Chemistry .
- Application : New “3,5-bis(3,4-dicarboxyphenoxy)benzoic acid-appended Mn(ii)” complexes are used as photocatalysts for the photodecomposition of antibiotics .
- Method : The complexes are synthesized and then used to catalyze the decomposition of various antibiotics under light exposure .
- Results : All four complexes exhibited optical semiconducting behavior and were effective in decomposing antibiotics such as chloramphenicol (CAP), nitrofurazone (NFZ), ornidazole (ODZ), oxytetracycline (OXY) and sulfamethoxazole (SMT) .
Crystallography
- Field : Crystallography .
- Application : “3,5-Bis(benzyloxy)benzoic acid” has been studied in the field of crystallography . The compound forms crystals in which the molecules are linked by O-H⋯O hydrogen bonds and weak C-H⋯O interactions, forming chains along [010] .
- Method : The compound is crystallized, and its structure is analyzed using X-ray crystallography .
- Results : The outer benzyl rings are disordered over two resolved positions in a 0.50 ratio. The O-CH2 groups form dihedral angles of 4.1 (2) and 10.9 (4)° with the central benzene ring, adopting a syn-anti conformation with respect to this ring .
Organic Synthesis
- Field : Organic Chemistry .
- Application : Benzylic compounds, including “3,5-Bis(benzyloxy)benzoic acid”, are often used in organic chemistry reactions .
- Method : These reactions can include oxidations and reductions, which can be carried out with various reagents .
- Results : The specific outcomes of these reactions would depend on the exact conditions and reagents used .
安全和危害
3,5-Bis(benzyloxy)benzoic acid is classified as a skin irritant and can cause serious eye damage . It can also cause damage to organs (specifically the lungs) through prolonged or repeated exposure if inhaled . It is harmful to aquatic life . Safety precautions include avoiding breathing its dust, fume, gas, mist, vapors, or spray, and wearing protective gloves, clothing, and eye/face protection .
属性
IUPAC Name |
3,5-bis(phenylmethoxy)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18O4/c22-21(23)18-11-19(24-14-16-7-3-1-4-8-16)13-20(12-18)25-15-17-9-5-2-6-10-17/h1-13H,14-15H2,(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHQIBPUGSWVDOH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=CC(=C2)C(=O)O)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70183112 | |
| Record name | 3,5-Bis(phenylmethoxy)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70183112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Bis(benzyloxy)benzoic acid | |
CAS RN |
28917-43-3 | |
| Record name | 3,5-Bis(phenylmethoxy)benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=28917-43-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,5-Bis(phenylmethoxy)benzoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028917433 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 28917-43-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=210283 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3,5-Bis(phenylmethoxy)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70183112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,5-bis(phenylmethoxy)benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.814 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![2-(Ethyl{4-[2-(4-nitrophenyl)ethenyl]phenyl}amino)ethan-1-ol](/img/structure/B47483.png)







